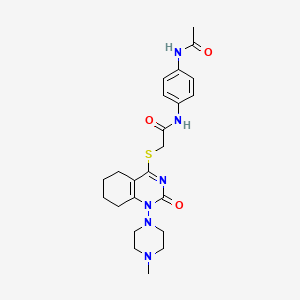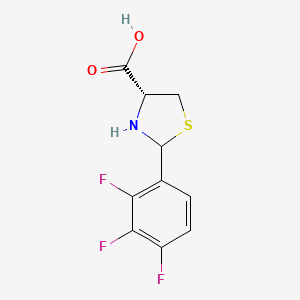
1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Discovery and Synthesis in Medicinal Chemistry
1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine serves as a core structure in the development of various pharmacologically active compounds. For instance, its analogues have been synthesized and evaluated for their potential as HIV-1 reverse transcriptase inhibitors, showcasing the versatility of the bis(heteroaryl)piperazine (BHAP) class in antiviral therapy (Romero et al., 1994).
Organic Chemistry and Synthesis Optimization
In organic chemistry, the structure related to this compound has been utilized in the synthesis of dopamine uptake inhibitors like GBR-12909. Research in this area has focused on developing robust processes for preparing these compounds on a kilogram scale, emphasizing the elimination of chromatographic purifications and the use of environmentally friendly reagents (Ironside et al., 2002).
Antimicrobial and Antimicrobial Activities
The structural motif of this compound has been explored in the synthesis of novel triazole derivatives, demonstrating significant antimicrobial activities. This highlights the compound's utility in developing new antimicrobial agents, which could be crucial in addressing drug-resistant bacterial infections (Bektaş et al., 2007).
Metabolite Identification and Analysis
The metabolism of related compounds in organisms has been a subject of study, with research focusing on identifying new metabolites from compounds like KB-2796 in rat bile, urine, and feces. Such studies are essential for understanding the metabolic pathways and potential biotransformation products of these compounds (Kawashima et al., 1991).
Biofilm and Enzyme Inhibition
Recent studies have developed novel bis(pyrazole-benzofuran) hybrids containing the piperazine linker, showing potent antibacterial efficacies and biofilm inhibition activities. These compounds have also demonstrated excellent inhibitory activities against the MurB enzyme, which is a critical target in antibacterial drug discovery (Mekky & Sanad, 2020).
Mécanisme D'action
Target of Action
It is known that piperazine compounds, which are structurally related to 1,4-bis(5-chloro-2-methoxybenzenesulfonyl)piperazine, bind directly and selectively to muscle membrane gaba receptors .
Mode of Action
It can be inferred from related piperazine compounds that it may cause hyperpolarization of nerve endings, resulting in flaccid paralysis .
Propriétés
IUPAC Name |
1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O6S2/c1-27-15-5-3-13(19)11-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-12-14(20)4-6-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGMPRNKTQUOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)
![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)
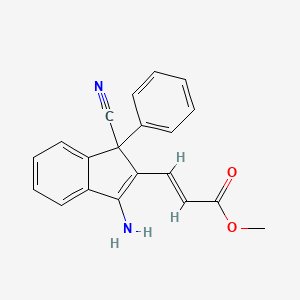
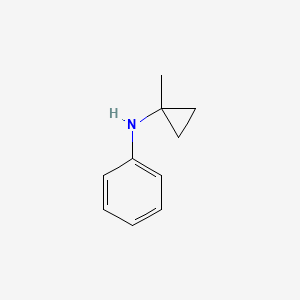
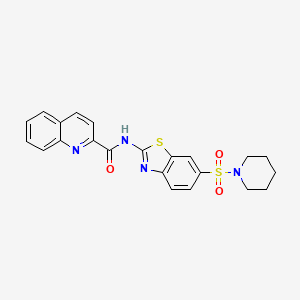
![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)
